2-Bromo-4,6-dimethylpyrimidin-5-ol
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Overview
Description
2-Bromo-4,6-dimethylpyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dimethylpyrimidin-5-ol typically involves the bromination of 4,6-dimethylpyrimidin-5-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dimethylpyrimidin-5-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4,6-dimethylpyrimidin-5-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Formation of pyrimidine N-oxides.
Reduction Reactions: Formation of 4,6-dimethylpyrimidin-5-ol.
Scientific Research Applications
2-Bromo-4,6-dimethylpyrimidin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleic acid bases.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethylpyrimidin-5-ol involves its interaction with biological targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with nucleic acid-related processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidin-5-ol: Similar structure but with an amino group instead of a bromine atom.
4,6-Dimethylpyrimidin-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-4,6-dimethylpyrimidin-2-ol: Similar brominated pyrimidine but with different substitution pattern.
Uniqueness
2-Bromo-4,6-dimethylpyrimidin-5-ol is unique due to the presence of both bromine and hydroxyl groups, which provide a versatile platform for further chemical modifications. Its ability to undergo various reactions makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-4,6-dimethylpyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZOAQUMGJSRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Br)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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